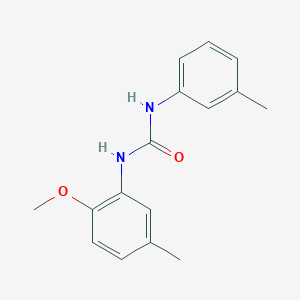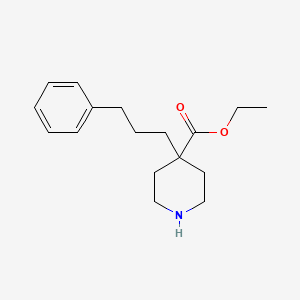![molecular formula C15H13FN2O3 B5283722 2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID](/img/structure/B5283722.png)
2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
Vue d'ensemble
Description
2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is an organic compound with the molecular formula C14H12FNO3 It is a derivative of benzoic acid and contains a fluorinated aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves the reaction of 2-fluoroaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then coupled with a benzoic acid derivative under appropriate conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, anhydrides, and coupling agents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aniline moiety can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding.
Comparaison Avec Des Composés Similaires
- 2-[(4-Fluoroanilino)carbonyl]benzoic acid
- 4-(2-Fluorophenylcarbamoyl)phenylboronic acid
- 2-(4-{[(2-Methylphenyl)carbamoyl]amino}phenyl)acetic acid
Comparison: Compared to similar compounds, 2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry.
Propriétés
IUPAC Name |
2-[4-[(2-fluorophenyl)carbamoylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-12-3-1-2-4-13(12)18-15(21)17-11-7-5-10(6-8-11)9-14(19)20/h1-8H,9H2,(H,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXRJRZOFUKPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]pyrrolidin-2-one](/img/structure/B5283648.png)
![5-(FURAN-2-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5283667.png)
![(6Z)-6-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5283674.png)
![2-methyl-N-[3-(1-pyrrolidinylmethyl)benzyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5283675.png)
![methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5283679.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5283700.png)
![1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3,6,6-TRIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE](/img/structure/B5283707.png)
![6-methoxy-9-methyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5283717.png)
![N~3~-({3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetyl)-beta-alaninamide](/img/structure/B5283727.png)
![2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5283730.png)
![methyl 5-ethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5283738.png)

![N-[2-(4-morpholinyl)-2-oxo-1-phenylethyl]benzenesulfonamide](/img/structure/B5283753.png)

